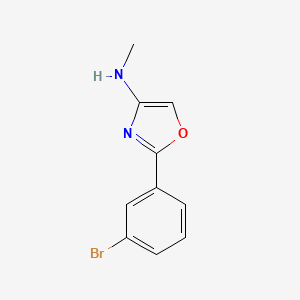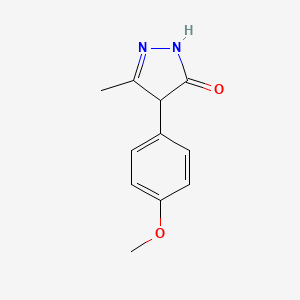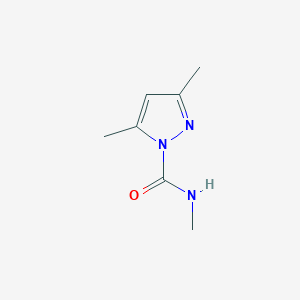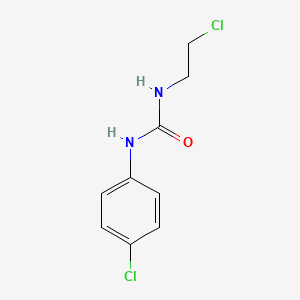![molecular formula C7H15Cl2FN2 B14004555 (7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B14004555.png)
(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7R,8AR)-7-Fluoro-1,2,3,4,6,7,8,8A-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a synthetic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8AR)-7-Fluoro-1,2,3,4,6,7,8,8A-octahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known chemical reactions. The key steps in the synthesis include:
- Formation of the pyrrolo[1,2-a]pyrazine core.
- Introduction of the fluorine atom at the 7-position.
- Formation of the dihydrochloride salt.
The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(7R,8AR)-7-Fluoro-1,2,3,4,6,7,8,8A-octahydropyrrolo[1,2-a]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Applications De Recherche Scientifique
(7R,8AR)-7-Fluoro-1,2,3,4,6,7,8,8A-octahydropyrrolo[1,2-a]pyrazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (7R,8AR)-7-Fluoro-1,2,3,4,6,7,8,8A-octahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Bioplastics: Polymers derived from renewable resources with similar structural features.
Uniqueness
(7R,8AR)-7-Fluoro-1,2,3,4,6,7,8,8A-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is unique due to its specific fluorine substitution and bicyclic structure, which confer distinct chemical and biological properties compared to other similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Propriétés
Formule moléculaire |
C7H15Cl2FN2 |
|---|---|
Poids moléculaire |
217.11 g/mol |
Nom IUPAC |
(7R,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H13FN2.2ClH/c8-6-3-7-4-9-1-2-10(7)5-6;;/h6-7,9H,1-5H2;2*1H/t6-,7-;;/m1../s1 |
Clé InChI |
QEPKJBTUTOXIBN-GPJOBVNKSA-N |
SMILES isomérique |
C1CN2C[C@@H](C[C@@H]2CN1)F.Cl.Cl |
SMILES canonique |
C1CN2CC(CC2CN1)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Hydroxy-2,9-dimethyl-1,3,4,6,7,8-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14004510.png)


![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)





